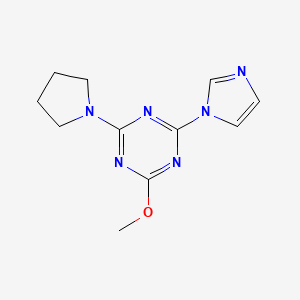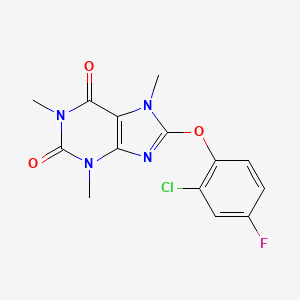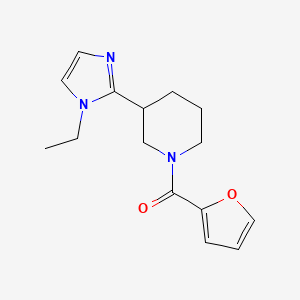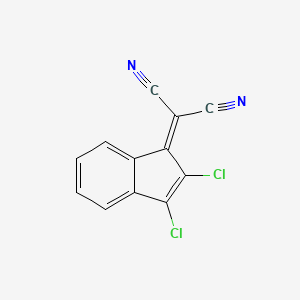![molecular formula C10H8Cl2N4OS2 B5596854 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5596854.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the condensation of thiadiazole with various reagents. For instance, derivatives have been prepared via carbodiimide condensation catalysis, offering a convenient and fast method for their synthesis. These compounds are structurally characterized using techniques such as IR, 1H NMR, and elemental analyses, confirming the formation of the desired products (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives demonstrates significant features such as 'V' shaped molecular conformation and intermolecular interactions (e.g., N–H···O, N–H···N hydrogen bonds) contributing to their 3-D arrays. These structural attributes are crucial for understanding the compound's chemical behavior and interactions (Boechat et al., 2011).
Chemical Reactions and Properties
Thiadiazole compounds participate in various chemical reactions, forming a broad range of products with potential biological activities. For example, reactions with nitrogenated nucleophiles, amides, and aromatic amines have been explored, leading to the synthesis of novel compounds with diverse functional groups (Caram et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, such as crystallinity and molecular conformation, are closely studied through X-ray diffraction and spectroscopic methods. These studies reveal the compounds' solid-state structure and provide insights into their stability and solubility, which are essential for their potential applications (Kerru et al., 2019).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including their reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. For example, the presence of electronegative atoms and functional groups within the thiadiazole core affects their potential as nucleophiles or electrophiles in chemical reactions. These properties are pivotal in designing compounds with desired biological activities (Ismailova et al., 2014).
科学的研究の応用
Molecular Structure Analysis
Research by Boechat et al. (2011) on compounds closely related to "2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide" has revealed intricate details about their molecular structure. These compounds exhibit a 'V' shape, with intermolecular interactions such as hydrogen bonds and π interactions contributing to their three-dimensional arrays. This structural insight is crucial for understanding the reactivity and binding properties of these molecules (Boechat et al., 2011).
Antimicrobial Applications
A study by Sah et al. (2014) demonstrated the synthesis of formazans from a Mannich base derived from a similar thiadiazole, showing moderate antimicrobial activity against various pathogens. This suggests the potential for developing new antimicrobial agents based on the thiadiazole structure, including "2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide" (Sah et al., 2014).
Anticancer Research
Research into derivatives of "2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide" has shown promising results in anticancer activity. Abu-Melha (2021) synthesized N-aryl derivatives and evaluated them for cytotoxic activity against various cancer cell lines, revealing significant potency against breast cancer cells. This underscores the compound's potential as a scaffold for developing new anticancer agents (Abu-Melha, 2021).
Antioxidant and Antitumor Evaluation
Hamama et al. (2013) explored the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles, which included structures similar to the compound . Their findings indicate promising antioxidant and antitumor activities, highlighting the therapeutic potential of such compounds (Hamama et al., 2013).
特性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4OS2/c11-6-2-1-5(3-7(6)12)14-8(17)4-18-10-16-15-9(13)19-10/h1-3H,4H2,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOSPTBAZCVCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NN=C(S2)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5596771.png)
![5-methyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5596783.png)
![2-[(4-methylphenyl)sulfonyl]-3-oxo-N,3-diphenylpropanamide](/img/structure/B5596786.png)
![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5596789.png)
![1-{3-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5596791.png)

![4-(4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5596808.png)
![N'-[(5-methyl-2-furyl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5596833.png)
![16-[(benzylamino)carbonyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5596837.png)
![N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea](/img/structure/B5596839.png)



